molecular formula C18H23ClN2O2 B019742 Carazolol hydrochloride CAS No. 51997-43-4

Carazolol hydrochloride

Número de catálogo B019742
Número CAS: 51997-43-4
Peso molecular: 334.8 g/mol
Clave InChI: DXYNUICMBSWZMR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Carazolol is a high-affinity inverse agonist, also referred to as a beta blocker, of the β-adrenergic receptor . It is used primarily in pigs to prevent sudden death due to stress during transport from farm to slaughterhouse .


Synthesis Analysis

Carazolol is a nonspecific β-adrenergic blocking agent . The synthesis of Carazolol involves various chemical reactions, but the exact process is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of Carazolol is C18H22N2O2 . The molecular weight is 298.38 g/mol . The structure of Carazolol includes a carbazole moiety, an isopropylamino group, and a propanol group .


Physical And Chemical Properties Analysis

Carazolol has a molecular weight of 298.38 g/mol . It is a crystalline substance with a melting point of 133-137°C . The boiling point is 551.9°C at 760 mmHg, and the flash point is 287.6°C .

Aplicaciones Científicas De Investigación

Antimicrobial Agent

Carbazole derivatives, such as Carazolol hydrochloride, have shown significant biological activities, including antimicrobial and antifungal activities . These compounds are continuously being studied by medicinal chemists for new or improved alternatives to combat microbial infections .

Antifungal Agent

In addition to its antimicrobial properties, Carazolol hydrochloride also exhibits antifungal activities . This makes it a potential candidate for the development of new antifungal drugs .

Treatment of Microbial Diseases

Due to the drug resistance in microbial diseases, Carazolol hydrochloride is being studied as a potential alternative for the treatment of these diseases . The World Health Organization (WHO) recently estimated that global death caused by antimicrobial-resistant pathogens will reach 10 million people per year by 2050 .

β-Adrenergic Receptors Targeting

Carbazole-based compounds like Carazolol hydrochloride have been described as promising β-blockers . They are being investigated for their capability to interact with the active binding site of β1-AR by molecular docking studies .

Treatment of Cardiac Hypertrophy

Carazolol hydrochloride has been tested in H9c2 cardiomyocytes exposed to isoproterenol (ISO) to confirm their potential as β1-blockers agents . Some compounds were effective against ISO-dependent in vitro cardiac hypertrophy, even at concentrations lower than the known β-AR antagonist propranolol .

Potential β1-Blockers

Carazolol hydrochloride and its derivatives could act as potent β1-blockers and, active at low doses, could elicit limited side effects . This makes them potential candidates for the treatment of various cardiovascular pathologies .

Safety And Hazards

Carazolol is classified as harmful if swallowed and causes serious eye irritation . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

Propiedades

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2.ClH/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16;/h3-9,12-13,19-21H,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYNUICMBSWZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carazolol hydrochloride

CAS RN

51997-43-4
Record name Carazolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051997434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carazolol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CARAZOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IVL5T473E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carazolol hydrochloride
Reactant of Route 2
Reactant of Route 2
Carazolol hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Carazolol hydrochloride
Reactant of Route 4
Carazolol hydrochloride
Reactant of Route 5
Carazolol hydrochloride
Reactant of Route 6
Carazolol hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.